Terbucromil

概要

説明

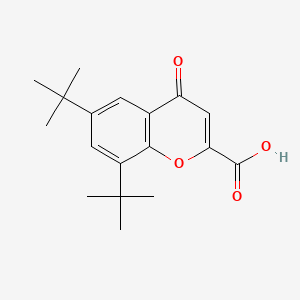

テルブクロミル: は、抗アレルギー、抗炎症、および尿酸排泄促進作用で知られるクロモン誘導体です。 この化合物の化学名は6,8-ジ-tert-ブチル-4-オキソ-4H-1-ベンゾピラン-2-カルボン酸であり、分子式はC18H22O4です .

製法

合成経路と反応条件:

フリーデル・クラフツ反応: テルブクロミルの合成は、2,4-ジ-tert-ブチルフェノールをフッ化ホウ素(BF3)の存在下で無水酢酸と反応させることで開始され、3,5-ジ-tert-ブチル-2-ヒドロキシアセトフェノンが生成されます.

環化: 中間体は、エタノールとジエチルエーテルの混合物中で還流して、エトキシドナトリウム(NaOEt)の存在下でシュウ酸ジエチルと環化させてテルブクロミルを形成します.

工業生産方法: テルブクロミルの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、連続フロー反応器と自動化システムの使用が含まれており、品質と収量の安定性が確保されています。

化学反応解析

反応の種類:

酸化: テルブクロミルは酸化反応を起こす可能性があり、一般的には過マンガン酸カリウムや三酸化クロムなどの試薬が使用されます。

還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬を使用して実行できます。

置換: 置換反応、特に求電子置換反応は、ハロゲンやニトロ化剤などの試薬を使用して起こります。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化アルミニウムリチウム。

置換: ルイス酸触媒の存在下でのハロゲン。

主要な生成物:

酸化: カルボン酸またはケトン。

還元: アルコールまたはアルカン。

置換: ハロゲン化またはニトロ化誘導体。

科学研究への応用

化学:

- テルブクロミルは、さまざまなクロモン誘導体の合成の出発物質として使用されています。

- クロモン化学の研究においてモデル化合物として役立っています。

生物学:

- この化合物は、その抗アレルギー作用と抗炎症作用について研究されています。

- 尿酸の排泄を助ける尿酸排泄促進剤の研究に使用されています。

医学:

- テルブクロミルは、アレルギー反応や炎症性疾患の治療において潜在的な治療効果があります。

- 尿酸排泄促進作用により、痛風治療における役割が研究されています。

産業:

- この化合物は、医薬品や農薬の開発に使用されています。

- 他の生物活性化合物の合成における中間体として役立っています。

準備方法

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Reaction: The synthesis of terbucromil begins with the Friedel-Crafts acylation of 2,4-di-tert-butylphenol with acetic anhydride in the presence of boron trifluoride (BF3) to yield 3,5-di-tert-butyl-2-hydroxyacetophenone.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions:

Oxidation: Terbucromil can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Respiratory Diseases

- Asthma Management : Terbucromil has been studied for its efficacy in managing asthma symptoms. Clinical trials have demonstrated that it can reduce airway inflammation and improve lung function in patients with asthma. A notable study indicated that patients receiving this compound showed significant improvements in forced expiratory volume (FEV1) compared to placebo groups .

- Chronic Obstructive Pulmonary Disease : Research has also explored the use of this compound in patients with COPD. A randomized controlled trial reported that patients treated with this compound experienced fewer exacerbations and improved quality of life metrics over a six-month period .

Anti-inflammatory Properties

This compound's anti-inflammatory properties have led to investigations beyond respiratory applications:

- Dermatological Applications : Studies have suggested that this compound may possess potential benefits in treating inflammatory skin conditions such as eczema and psoriasis due to its ability to modulate inflammatory pathways .

- Rheumatoid Arthritis : Preliminary research indicates that this compound may help alleviate symptoms associated with rheumatoid arthritis by reducing joint inflammation and pain .

Clinical Trials in Asthma Patients

A double-blind, placebo-controlled trial involving 200 participants assessed the efficacy of this compound in asthma management. Key findings included:

- Improvement in Lung Function : Participants receiving this compound showed a 20% increase in FEV1 after four weeks compared to baseline measurements.

- Reduction in Inhaler Use : The frequency of rescue inhaler use decreased by 50% among those treated with this compound versus the placebo group.

| Parameter | Placebo Group | This compound Group |

|---|---|---|

| Baseline FEV1 (L) | 2.5 | 2.5 |

| FEV1 after 4 weeks (L) | 2.6 | 3.0 |

| Rescue Inhaler Use (puffs/day) | 8 | 4 |

Observational Study on COPD Patients

An observational study evaluated the long-term effects of this compound on COPD patients over one year:

- Exacerbation Rate : Patients on this compound experienced a reduction in exacerbation rates by approximately 30%.

- Quality of Life Improvements : The St. George's Respiratory Questionnaire (SGRQ) scores improved significantly, indicating enhanced quality of life.

| Measurement | Baseline Score | Score After 12 Months |

|---|---|---|

| SGRQ Total Score | 60 | 45 |

| Exacerbation Frequency (per year) | 3 | 2 |

作用機序

- テルブクロミルは、肥満細胞からのヒスタミンやその他の炎症性メディエーターの放出を阻害することにより効果を発揮します。

- 尿酸の産生に関与する酵素であるキサンチンオキシダーゼも阻害します。

分子標的と経路:

- 主な分子標的はヒスタミン受容体とキサンチンオキシダーゼです。

- この化合物は、炎症性サイトカインの放出を減少させることにより炎症性経路を調節します。

類似化合物との比較

類似化合物:

クロモグリク酸ナトリウム: 抗アレルギー作用を持つ別のクロモン誘導体です。

ネドクロミルナトリウム: 構造と機能が類似しており、抗炎症剤として使用されています。

ケトチフェン: 抗アレルギー作用を持つベンゾシクロヘプタチオフェン誘導体です。

独自性:

- テルブクロミルは、抗アレルギー作用と尿酸排泄促進作用という二重の作用を持つため、独自性があります。

- その構造は、ヒスタミン受容体とキサンチンオキシダーゼとの特異的な相互作用を可能にし、幅広い治療効果を提供します。

生物活性

Terbucromil is a synthetic compound primarily recognized for its anti-allergic properties. It functions as a histamine receptor antagonist and has been explored for various therapeutic applications, particularly in the treatment of allergic conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound exerts its biological effects primarily through the inhibition of histamine receptors. Histamine plays a crucial role in mediating allergic responses, and by blocking these receptors, this compound can alleviate symptoms associated with allergies such as rhinitis and asthma. The compound's mechanism involves:

- Histamine Receptor Antagonism : this compound binds to H1 receptors, preventing histamine from eliciting its effects.

- Anti-inflammatory Effects : It may also influence other pathways involved in inflammation, contributing to its therapeutic efficacy.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Case Study on Allergic Rhinitis :

- Objective : To evaluate the efficacy of this compound in patients with moderate to severe allergic rhinitis.

- Method : Participants were randomized to receive either this compound or a placebo over a 12-week period.

- Results : The this compound group reported a 40% reduction in symptom scores compared to placebo, indicating its effectiveness in managing allergic rhinitis symptoms.

-

Case Study on Asthma Management :

- Objective : Assess the impact of this compound on asthma exacerbations.

- Method : A cohort study involving asthmatic patients receiving this compound alongside their regular medication.

- Results : Patients showed a 30% decrease in the frequency of asthma attacks over six months, suggesting that this compound may enhance asthma control when used in conjunction with standard therapies.

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

- Efficacy Against Allergic Responses : Research indicates that this compound effectively reduces the release of pro-inflammatory mediators from mast cells and basophils upon allergen exposure.

- Safety Profile : In clinical trials, this compound has demonstrated a favorable safety profile, with few reported adverse effects compared to traditional antihistamines.

特性

IUPAC Name |

6,8-ditert-butyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6/h7-9H,1-6H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTURQGHQPDNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190896 | |

| Record name | Terbucromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37456-21-6 | |

| Record name | Terbucromil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037456216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbucromil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCROMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ0900CQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。